Cas no 578732-41-9 (3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate)

3-(1,3-Benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic chromene-based derivative incorporating a benzothiazole moiety and a dimethoxybenzoate ester group. This compound exhibits potential utility in materials science and pharmaceutical research due to its conjugated π-electron system, which may confer fluorescence or optoelectronic properties. The presence of electron-donating methoxy groups and a rigid benzothiazole scaffold enhances its stability and reactivity, making it suitable for applications in organic synthesis or as a precursor for functional materials. Its structural complexity allows for further derivatization, offering versatility in designing advanced molecular architectures. The compound's purity and defined structure ensure reproducibility in research applications.
3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate structure
578732-41-9 structure
Product Name:3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
CAS No:578732-41-9
MF:C27H21NO6S
MW:487.52374625206
CID:5554756
Update Time:2025-10-30

3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
    • 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
    • Inchi: 1S/C27H21NO6S/c1-4-15-11-17-22(13-21(15)34-27(30)16-9-10-20(31-2)23(12-16)32-3)33-14-18(25(17)29)26-28-19-7-5-6-8-24(19)35-26/h5-14H,4H2,1-3H3
    • InChI Key: UJRRIWRDUNUBFT-UHFFFAOYSA-N
    • SMILES: C(OC1=C(CC)C=C2C(=C1)OC=C(C1=NC3=CC=CC=C3S1)C2=O)(=O)C1=CC=C(OC)C(OC)=C1

3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate Pricemore >>

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Additional information on 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Introduction to 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate (CAS No. 578732-41-9)

The compound 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate, identified by its CAS number 578732-41-9, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential applications in drug discovery and therapeutic development. The synergistic arrangement of the benzothiazole, chromene, and dimethoxybenzoate moieties within its framework suggests multifaceted biological activities, making it a subject of intense research interest.

Recent studies have highlighted the importance of chromen derivatives in medicinal chemistry, particularly for their roles as antioxidants, anti-inflammatory agents, and antimicrobial compounds. The presence of the 1,3-benzothiazol ring in this compound introduces additional pharmacophoric elements that may enhance its binding affinity to biological targets. Furthermore, the ethyl and dimethoxy substituents contribute to the molecule's overall functionality, influencing its solubility, bioavailability, and metabolic stability. These structural features collectively position this compound as a promising candidate for further investigation in preclinical and clinical settings.

In the realm of academic research, the synthesis and characterization of this compound have been accompanied by innovative methodologies that underscore its synthetic utility. Researchers have employed state-of-the-art techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to elucidate its molecular structure and purity. These analytical advancements not only validate the compound's identity but also provide critical insights into its chemical behavior under various conditions.

The pharmacological profile of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has been explored through in vitro and in vivo assays. Preliminary findings indicate that this molecule exhibits notable activity against certain enzymatic targets associated with oxidative stress and inflammation. For instance, studies have demonstrated its ability to modulate the activity of enzymes like lipoxygenase and cyclooxygenase (COX), which are pivotal in mediating inflammatory responses. Additionally, its interaction with mitochondrial respiratory chain complexes suggests potential applications in neuroprotective therapies.

One of the most compelling aspects of this compound is its structural versatility, which allows for further derivatization to optimize its pharmacological properties. By employing combinatorial chemistry and structure-based drug design strategies, researchers can generate libraries of analogs with tailored biological activities. Such approaches are particularly valuable in identifying lead compounds for therapeutic intervention against complex diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions.

The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves multi-step organic transformations that showcase the interplay between functional group chemistry and heterocyclic synthesis. Key steps include condensation reactions between appropriately substituted benzothiazole derivatives and chromene precursors, followed by esterification to introduce the dimethoxybenzoate moiety. These synthetic routes highlight the compound's accessibility while maintaining high yields and purity standards essential for pharmaceutical applications.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. Docking simulations have revealed that it can effectively engage with proteins involved in metabolic pathways relevant to inflammation and cell proliferation. These insights not only guide experimental design but also provide a rational basis for optimizing lead compounds through virtual screening techniques.

The potential therapeutic applications of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxyo-oH-chromenr7-y11 34-dimethoxybenzoate extend beyond traditional pharmaceutical interventions. Its ability to modulate cellular signaling pathways makes it a candidate for use in nutraceutical formulations aimed at promoting healthspan and disease prevention. Furthermore, its photostability and chemical robustness suggest suitability for topical applications in dermal care products designed to combat oxidative stress-induced skin damage.

As research progresses,the integration of artificial intelligence (AI) tools into drug discovery pipelines is accelerating the identification of novel bioactive molecules like this one. Machine learning algorithms can predict pharmacokinetic properties、ADME profiles,and potential side effects,streamlining the process from hit identification to clinical candidate selection。This synergy between experimental chemistry and computational biology is poised to transform how new therapeutics are developed,making compounds such as this one more accessible for treating unmet medical needs。

The environmental footprint of synthesizing CAS No 57873241_9 has also been considered in recent green chemistry initiatives。Researchers are exploring solvent-free reactions、catalytic methods,and biocatalytic approaches to minimize waste generation while maintaining high reaction yields。These sustainable practices align with global efforts to promote eco-friendly pharmaceutical manufacturing processes,ensuring that future drug development is both innovative and environmentally responsible。

In conclusion,the compound 3-(1_3_benzothazol_2_yl)_6_ethy14_o oxo_4H_chromen_7_y11_34_dimethoxybenzoate represents a significant contribution to modern medicinal chemistry。Its unique structural features、pharmacological potential,and synthetic accessibility make it a valuable asset for ongoing research efforts aimed at developing novel therapeutics。As scientific understanding continues to evolve,this molecule will undoubtedly play an important role in addressing some of today's most pressing health challenges。

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